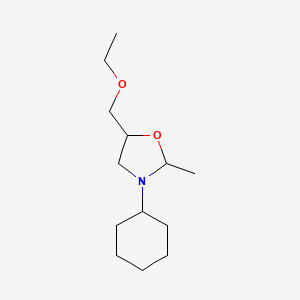
3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine typically involves the reaction of cyclohexylamine with ethyl chloroacetate to form an intermediate, which is then cyclized with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as Lewis acids can also be employed to improve reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different substituted oxazolidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amine derivatives
Substitution: Substituted oxazolidines
Aplicaciones Científicas De Investigación
3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine
- 3-Cyclohexyl-5-(ethoxymethyl)-2-(2-methylpropyl)-1,3-oxazolidine
Uniqueness
3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the cyclohexyl and ethoxymethyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
Propiedades
Número CAS |
90040-52-1 |
|---|---|
Fórmula molecular |
C13H25NO2 |
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
3-cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C13H25NO2/c1-3-15-10-13-9-14(11(2)16-13)12-7-5-4-6-8-12/h11-13H,3-10H2,1-2H3 |
Clave InChI |
UGQIAJBRWQORQG-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1CN(C(O1)C)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)
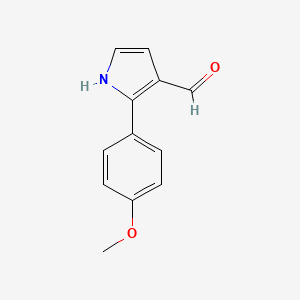
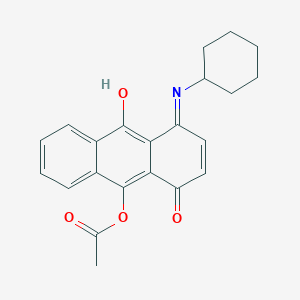
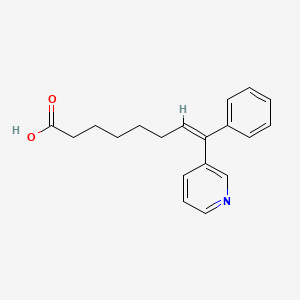
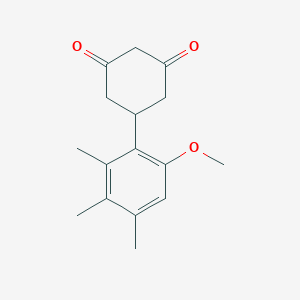
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
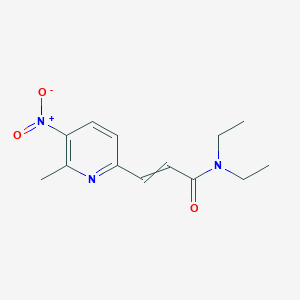

![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)
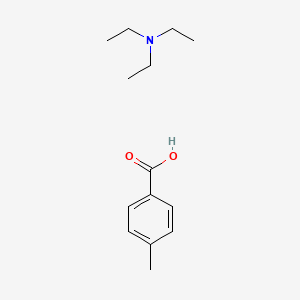
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
